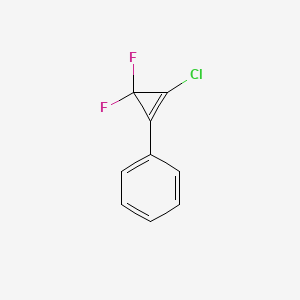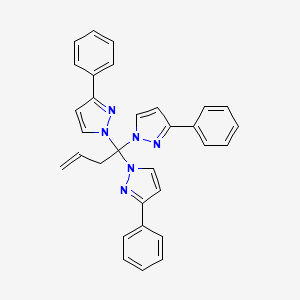![molecular formula C12H12F3N3O6 B12572121 N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine CAS No. 298207-07-5](/img/structure/B12572121.png)
N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine is a chemical compound characterized by the presence of nitro groups and a trifluoromethyl group attached to a phenyl ring, which is further connected to the amino acid valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the phenyl ring. The final step involves coupling the nitrated and trifluoromethylated phenyl compound with valine under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and trifluoromethylation processes, followed by purification steps to isolate the final product. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: Utilized in the development of new materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dinitro-4-(trifluoromethyl)aniline: Shares the nitro and trifluoromethyl groups but lacks the valine moiety.
2,6-Dinitro-4-(trifluoromethyl)benzenamine: Similar structure but with different functional groups attached to the phenyl ring.
Benzimidazole, 4,6-dinitro-2-(trifluoromethyl): Contains similar nitro and trifluoromethyl groups but with a different core structure.
Uniqueness
N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine is unique due to the presence of the valine moiety, which imparts specific properties and potential biological activity. This distinguishes it from other compounds with similar nitro and trifluoromethyl groups but different core structures or functional groups.
Properties
CAS No. |
298207-07-5 |
|---|---|
Molecular Formula |
C12H12F3N3O6 |
Molecular Weight |
351.24 g/mol |
IUPAC Name |
(2S)-2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H12F3N3O6/c1-5(2)9(11(19)20)16-10-7(17(21)22)3-6(12(13,14)15)4-8(10)18(23)24/h3-5,9,16H,1-2H3,(H,19,20)/t9-/m0/s1 |
InChI Key |
NOJKUUNUGNDWAE-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate](/img/structure/B12572038.png)
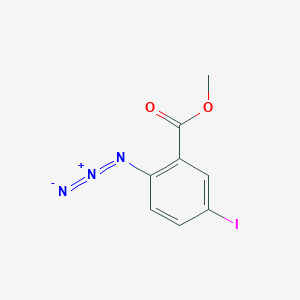
![3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12572046.png)
![Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane](/img/structure/B12572048.png)
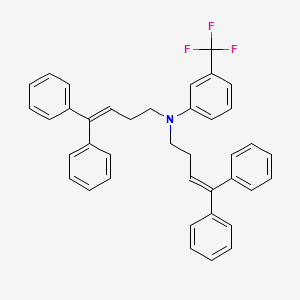
![[(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile](/img/structure/B12572063.png)
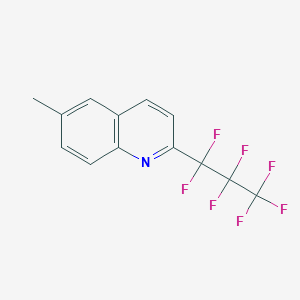

![Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12572079.png)
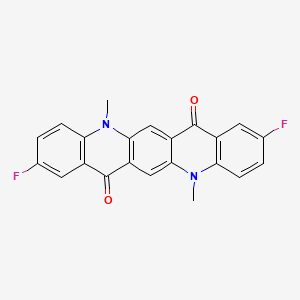
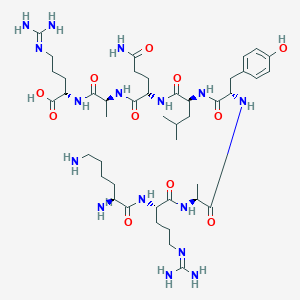
![4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline](/img/structure/B12572110.png)
